molecular formula C6H4N2 B177230 2-Ethynylpyrazine CAS No. 153800-11-4

2-Ethynylpyrazine

Cat. No. B177230
M. Wt: 104.11 g/mol
InChI Key: GLEJGPDNIJWWQH-UHFFFAOYSA-N
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Description

2-Ethynylpyrazine is a chemical compound with the CAS Number: 153800-11-4 and Molecular Weight: 104.11 . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular formula of 2-Ethynylpyrazine is C6H4N2 . The InChI code is 1S/C6H4N2/c1-2-6-5-7-3-4-8-6/h1,3-5H . The Canonical SMILES is C#CC1=NC=CN=C1 .


Physical And Chemical Properties Analysis

2-Ethynylpyrazine has a density of 1.1±0.1 g/cm3, a boiling point of 180.3±20.0 °C at 760 mmHg, and a vapour pressure of 1.2±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.0±3.0 kJ/mol, and the flash point is 73.7±13.1 °C . The index of refraction is 1.544, and the molar refractivity is 29.4±0.4 cm3 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

Antiarrhythmic Activity

2-Ethynylpyrazine derivatives, specifically 2-(2'-hydroxy-2'-substituted) ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, have been identified as having significant antiarrhythmic activity. These compounds exhibit a high antiarrhythmic activity, a broad spectrum of action, and low toxicity, making them promising for medical applications (Filippova et al., 2003).

Synthesis and Reactivity

The synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives, including 2-Ethynylpyrazine, have been explored. These heterocyclic compounds show potential for creating analogues of natural alkaloids, suggesting their utility in drug development and other chemical applications (Voievudskyi et al., 2016).

DNA Binding and Antimicrobial Properties

Pyrazine derivatives have been found to exhibit broad biological activity, including DNA binding and antimicrobial properties. Studies on chlorohydrazinopyrazine, a derivative of 2-Ethynylpyrazine, indicate significant interaction with DNA and non-toxicity towards human dermal keratinocytes, suggesting potential clinical applications (Mech-Warda et al., 2022).

Catalytic Synthesis

A practical approach for the synthesis of [2-(trimethylsilyl)ethynyl]pyrazoles, which is related to 2-Ethynylpyrazine, has been developed. This method utilizes inexpensive materials and can be applied to various substrates, indicating its usefulness in chemical synthesis and industrial applications (Pankova et al., 2012).

Tumor Cell Inhibition

Research on pyrazoline derivatives, which are chemically related to 2-Ethynylpyrazine, suggests their effectiveness as inhibitor compounds for certain human enzymes and tumor cell lines. These findings point towards the potential application of 2-Ethynylpyrazine derivatives in cancer treatment (Turkan et al., 2019).

Safety And Hazards

2-Ethynylpyrazine is harmful if swallowed or inhaled, and it causes skin and serious eye irritation .

properties

IUPAC Name

2-ethynylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2/c1-2-6-5-7-3-4-8-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEJGPDNIJWWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576132
Record name 2-Ethynylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylpyrazine

CAS RN

153800-11-4
Record name 2-Ethynylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethynylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L Zhao, XD Chen, TCW Mak - Organometallics, 2008 - ACS Publications
… 2-Ethynylpyrazine was synthesized by the literature method through the reaction of 2-… Then a 10 mL acetonitrile solution of 2-ethynylpyrazine (0.416 g, 4.0 mmol) and triethylamine (3.0 …
Number of citations: 23 pubs.acs.org
L Zhao, TCW Mak - Inorganic chemistry, 2009 - ACS Publications
… We subsequently investigated the coordination mode and supramolecular architecture construction of 2-ethynylpyrazine (right formula, group 2 in Scheme 1), the complementary ligand …
Number of citations: 40 pubs.acs.org
NP Yahaya - 2016 - etheses.whiterose.ac.uk
This thesis describes cyclometallation at Pd, Mn and Co: functionalisation of CH and C≡C bonds involving cyclisation, rearrangement and isomerisation processes. The use of NaNO2/…
Number of citations: 3 etheses.whiterose.ac.uk
MRR Prabhath - 2016 - search.proquest.com
Owing to superior energy efficiency, Light Emitting Diode (OLED) technology has become considerably commercialised over the last decade. Innovations in this field have been spurred …
Number of citations: 5 search.proquest.com
L Xu, RA Hartz, BR Beno, K Ghosh… - Journal of Medicinal …, 2021 - ACS Publications
Galectin-3 is a member of a family of β-galactoside-binding proteins. A substantial body of literature reports that galectin-3 plays important roles in cancer, inflammation, and fibrosis. …
Number of citations: 16 pubs.acs.org

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